molecular formula C16H21N3O2S2 B12295966 5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine

5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine

Cat. No.: B12295966
M. Wt: 351.5 g/mol
InChI Key: FFQKKWLPPRVADR-UHFFFAOYSA-N
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Description

5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring. Common reagents used in these steps include phenylhydrazine, sulfur, and various alkylating agents. The reaction conditions often involve refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine.

Uniqueness

5-Butyl-4-(1-(methylsulfonyl)indolin-5-yl)thiazol-2-amine is unique due to its combined indole and thiazole structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H21N3O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

5-butyl-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H21N3O2S2/c1-3-4-5-14-15(18-16(17)22-14)12-6-7-13-11(10-12)8-9-19(13)23(2,20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H2,17,18)

InChI Key

FFQKKWLPPRVADR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Origin of Product

United States

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